(5-Bromofuran-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its bromofuran and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring followed by the introduction of the bromo and oxadiazole groups. One common synthetic route includes:
Furan Synthesis: : The furan ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diene.
Bromination: : The furan ring is then brominated to introduce the bromo group at the 5-position.
Oxadiazole Formation: : The oxadiazole ring is formed through a cyclization reaction involving a precursor containing the necessary functional groups.
Piperidine Attachment: : Finally, the piperidine ring is attached to the oxadiazole group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other bromofuran or oxadiazole derivatives, but the presence of the piperidine ring and the specific substitution pattern sets it apart. Some similar compounds could be:
Bromofuran derivatives: : Compounds with similar bromo and furan groups but different substituents.
Oxadiazole derivatives: : Compounds with oxadiazole rings but different substituents or ring structures.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-13-6-5-12(22-13)16(21)20-7-1-2-10(9-20)8-14-18-15(19-23-14)11-3-4-11/h5-6,10-11H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQMUHDHKOXRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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